Einecs 233-448-2

Description

General Overview of Metal Alkoxide Synthesis and Reactivity

Metal alkoxides are compounds containing a metal atom bonded to one or more alkoxide groups (-OR), where R is an organic substituent. The chemistry of metal alkoxides has been a subject of study for over 150 years, with early descriptions of boron and silicon alkoxides dating back to the mid-19th century chemcraft.su. The field has expanded dramatically, driven by the utility of these compounds as precursors for metal oxide films and ceramic materials through sol-gel or chemical vapor deposition techniques chemcraft.suncl.ac.uk.

Synthesis: There are several general methods for synthesizing metal alkoxides:

Metathesis Reactions: A common method involves the reaction of a metal halide with a sodium alkoxide. The precipitation of sodium chloride (NaCl) in organic solvents drives the reaction to completion wikipedia.org.

MCln + n NaOR → M(OR)n + n NaCl

Reaction with Alcohols: Electrophilic metal halides, such as titanium tetrachloride (TiCl4), can react directly with alcohols to produce the corresponding metal alkoxide and hydrogen chloride (HCl) wikipedia.org. The addition of a base can be used to accelerate this reaction by neutralizing the HCl produced wikipedia.org.

Electrochemical Processes: Alkoxides can also be prepared through electrochemical methods wikipedia.org.

Reactivity: The reactivity of metal alkoxides is characterized by several key transformations:

Hydrolysis: Metal alkoxides are sensitive to water and can undergo hydrolysis to form metal hydroxides or oxides. This reactivity is fundamental to the sol-gel process for creating oxide materials ncl.ac.ukwikipedia.org. For instance, the irreversible hydrolysis of titanium isopropoxide yields titanium dioxide (TiO2) wikipedia.org.

Transesterification: This reaction involves the exchange of an alkoxide ligand with another alcohol, which is useful for synthesizing different alkoxide complexes.

Formation of Oxo-alkoxides: Partial hydrolysis or ether elimination reactions can lead to the formation of polynuclear oxo-alkoxide clusters, which contain both oxo (O²⁻) and alkoxide (OR⁻) ligands chemcraft.suwikipedia.orgresearchgate.net.

Catalysis: Alkoxo and aryloxo groups are versatile ancillary ligands that can be used to tune the steric and electronic properties of metal centers, making them effective catalysts in a range of reactions, including polymerizations chemcraft.suncl.ac.uk.

Significance of Magnesium in Organometallic and Coordination Chemistry

Within the alkaline earth metals (Group 2), magnesium holds a prominent position in organometallic chemistry wikipedia.orglibretexts.org. While the hazardous nature of beryllium has limited its study and the ionic character of heavier elements like calcium and strontium restricts the variety of their stable organometallic derivatives, magnesium provides a unique balance of ionic and covalent bonding wikipedia.orglibretexts.org.

The most significant contribution of magnesium to chemistry is undoubtedly the Grignard reagent (RMgX), discovered by François Auguste Victor Grignard in 1899 bethunecollege.ac.in. These reagents are among the most widely used in organic synthesis, serving as powerful nucleophiles and bases for forming carbon-carbon bonds wikipedia.orglibretexts.orgbethunecollege.ac.in. The formation of Grignard reagents from an organic halide and magnesium metal is a distinctive feature, as most other Group 2 organometallics are prepared via salt metathesis wikipedia.org.

Beyond the classic Grignard reagents, the field of organomagnesium chemistry includes dialkylmagnesium compounds (R₂Mg) and more complex systems libretexts.org. Researchers have developed magnesium-based catalysts for a variety of transformations, including hydrogenation and polymerization nih.gov. For example, magnesium pincer complexes have recently been shown to catalyze the semihydrogenation of alkynes nih.gov. The academic interest in compounds like magnesium anthracene, which serves as a source of highly active magnesium, further underscores the element's versatility wikipedia.org.

Historical Context of Mixed-Ligand Metal Alkoxide Complexes

The concept of mixed-ligand complexes in magnesium chemistry has its roots in the study of Grignard reagents themselves. It was recognized early on that the simple formula "RMgX" was an oversimplification. In ether solvents, Grignard reagents exist as complex mixtures of species in an equilibrium known as the Schlenk equilibrium wikipedia.orgmsu.edu. This equilibrium involves the disproportionation of the Grignard reagent into dialkylmagnesium (MgR₂) and magnesium dihalide (MgX₂), with solvent molecules (like ether) also acting as ligands coordinated to the magnesium center msu.edu.

2 RMgX ⇌ MgR₂ + MgX₂

This inherent complexity demonstrated that magnesium centers could readily coordinate to different ligands simultaneously. The deliberate design of mixed-ligand magnesium complexes for specific applications evolved from this fundamental understanding. A significant area of development has been the use of alkali-metal alkoxides as additives to activate organomagnesium reagents. These mixed lithium/magnesium alkyl/alkoxy combinations, sometimes referred to as "ate" complexes, can exhibit enhanced reactivity in processes like metal-bromine exchange reactions researchgate.net. This work highlighted that combining different types of ligands—such as alkyl and alkoxide groups—on a single magnesium center could lead to novel and highly useful chemical properties researchgate.net. This foundation paved the way for the contemporary synthesis of well-defined, single-site magnesium catalysts with tailored mixed-ligand environments for controlled polymerization and other transformations researchgate.net.

Research Scope and Contemporary Relevance of Magnesium;butane (B89635);propan-2-olate and Related Systems

The compound Magnesium;butane;propan-2-olate represents a specific example within the broader class of mixed-ligand magnesium alkoxide systems. It is classified as a magnesium alkoxide, which is a type of organomagnesium compound evitachem.com. Its study and application are indicative of current trends in harnessing magnesium complexes for catalysis and synthesis.

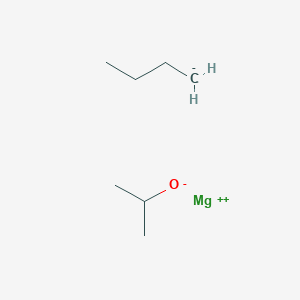

Compound Profile: The precise structure of Magnesium;butane;propan-2-olate involves a magnesium center coordinated to both a butane and a propan-2-olate ligand. The butane may act as a weakly coordinating solvent molecule or a more strongly bound alkyl group, depending on the specific complex evitachem.com.

| Property | Value |

| IUPAC Name | magnesium;butane;propan-2-olate evitachem.com |

| CAS Number | 10175-15-2 evitachem.com |

| Molecular Formula | C₇H₁₆MgO evitachem.com |

| Canonical SMILES | CCC[CH2-].CC(C)[O-].[Mg+2] evitachem.com |

Synthesis: A primary method for the synthesis of this compound involves the direct reaction of magnesium metal with a mixture of butanol and propan-2-ol in an aprotic solvent evitachem.com.

| Parameter | Details |

| Reagents | Magnesium metal, butanol, propan-2-ol evitachem.com |

| Catalyst | Multi-core aromatic compounds (e.g., anthracene) may be used evitachem.com |

| Temperature | 0°C to 100°C (optimally 10°C to 70°C) evitachem.com |

| Isolation | Solid-liquid separation of the insoluble product evitachem.com |

Reactivity and Applications: As a strong base and a source of nucleophilic alkoxides, Magnesium;butane;propan-2-olate is utilized in several areas:

Catalysis: It can serve as a catalyst or co-catalyst, particularly in polymerization reactions evitachem.com.

Organic Synthesis: It functions as a key intermediate for deprotonation reactions and in cross-coupling reactions to form more complex organic molecules evitachem.com.

Material Science: The compound's specific reactivity profile makes it suitable for developing new materials or specialized coatings evitachem.com.

Contemporary Relevance and Related Systems: The interest in Magnesium;butane;propan-2-olate is part of a larger research effort focused on developing well-defined, simple magnesium alkoxide catalysts. Recent studies have demonstrated that mononuclear magnesium bis(alkoxide) complexes, often featuring bulky alkoxide ligands, are highly effective pre-catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and macrolactones researchgate.netnih.gov. For example, complexes such as Mg(OCAdtBuPh)₂(THF)₂ have shown exceptionally high activity in these polymerizations, even under mild conditions that are typically prohibitive for these reactions nih.govresearcher.life. These systems are also efficient in the ring-opening copolymerization (ROCOP) of epoxides and anhydrides to produce polyesters researchgate.net. This research demonstrates a move towards using simple, sustainable, and non-toxic metal complexes for controlled polymer synthesis, representing the cutting-edge context in which compounds like Magnesium;butane;propan-2-olate are relevant.

Properties

CAS No. |

10175-15-2 |

|---|---|

Molecular Formula |

C7H16MgO |

Molecular Weight |

140.51 g/mol |

IUPAC Name |

magnesium;butane;propan-2-olate |

InChI |

InChI=1S/C4H9.C3H7O.Mg/c1-3-4-2;1-3(2)4;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |

InChI Key |

ZUSBKSKYXHYVGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2-].CC(C)[O-].[Mg+2] |

Other CAS No. |

10175-15-2 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Magnesium;butane;propan 2 Olate Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the constitution and coordination environment of Magnesium;butane (B89635);propan-2-olate complexes. Techniques such as NMR, IR, and mass spectrometry offer complementary information regarding the complex's solution-phase behavior, ligand binding modes, and molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Constitution and Diastereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For magnesium complexes involving chiral alkoxide ligands, NMR is particularly crucial for analyzing the formation of diastereomers. rsc.orgnih.gov When a racemic mixture of a chiral alcohol, such as propan-2-ol, reacts with a magnesium-alkyl source like n-butyl-sec-butylmagnesium, two potential diastereomeric products can form: a homochiral isomer (with C₂ symmetry) and a meso isomer (with Cₛ symmetry). rsc.org

Due to their different physical properties, these diastereomers are expected to produce distinct NMR spectra. rsc.org However, studies on related magnesium bis(alkoxide) complexes often show the selective formation of a single diastereomer, indicated by a single set of resonances in the ¹H NMR spectrum. rsc.orgnih.gov For a hypothetical Mg(butan)(propan-2-olate)(THF)₂ complex, one would expect to see characteristic signals for the butyl group, the propan-2-olate methine and methyl protons, and the coordinated tetrahydrofuran (B95107) (THF) ligands.

Advanced NMR techniques, such as 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY), can be employed to detect equilibrating isomers in solution if the rate of interconversion is within the NMR timescale. nih.govacs.org Furthermore, band-selective pure shift NMR methods can collapse complex multiplets into singlets, significantly enhancing spectral resolution to accurately determine diastereomeric ratios even in crowded spectra. manchester.ac.uk

Table 1: Representative ¹H NMR Data for Related Magnesium Alkoxide Complexes

| Compound Type | Ligand | Solvent | Chemical Shift (δ, ppm) and Assignment |

|---|---|---|---|

| Mononuclear Bis(alkoxide) | HOCAdtBuPh | CDCl₃ | 1.38 (s, ᵗBu), 3.84, 1.28 (m, THF), 7.2-7.8 (m, Ar-H) |

| Dinuclear Alkyl/Alkoxide | HOCAdMePh | C₆D₆ | Broad resonances indicating complex equilibria or fluxional behavior |

| Propan-2-ol (Ligand Precursor) | - | CDCl₃ | ~1.22 (d, 6H, CH₃), ~4.03 (septet, 1H, CH), ~1.6 (s, 1H, OH) docbrown.info |

Data derived from studies on structurally analogous magnesium complexes. rsc.orgdocbrown.info

Infrared (IR) Spectroscopy for Coordination Environment and Ligand Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the coordination environment of the ligands attached to the magnesium center. numberanalytics.comcolorado.edu By analyzing the vibrational frequencies of the bonds within the complex, IR spectroscopy can confirm the presence of both the propan-2-olate and butyl ligands.

The spectrum of a Magnesium;butane;propan-2-olate complex would exhibit characteristic absorption bands. The strong C-H stretching vibrations from the alkyl chains of both butane and propan-2-olate would appear in the 2850-3000 cm⁻¹ region. A crucial band is the C-O stretch of the alkoxide ligand, which provides insight into its coordination to the magnesium ion. For comparison, the C-O stretch in free propan-2-ol is typically found around 1130 cm⁻¹. In the complex, this band's position may shift, reflecting the formation of the Mg-O bond.

Additionally, the far-IR region (below 600 cm⁻¹) is particularly informative for characterizing the metal-ligand bonds directly. hawaii.edu Vibrations corresponding to the Mg-O and Mg-C bonds would be observed in this region. Systematic studies on related magnesium carboxylate complexes have shown that IR spectroscopy can reveal significant differences between distinct systems based on ligand structure. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Identifying Ligands in Magnesium Complexes

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Alkyl Groups (Butane, Propyl) | C-H Stretch | 2850 - 2960 | Confirms presence of saturated hydrocarbon chains. docbrown.info |

| Alkoxide | C-O Stretch | ~1100 - 1150 | Position indicates coordination of the propan-2-olate ligand. docbrown.info |

| Hydroxyl (in precursor alcohol) | O-H Stretch (broad) | ~3200 - 3600 | Absence in the final complex confirms deprotonation to form the alkoxide. docbrown.info |

| Metal-Ligand | Mg-O Stretch | < 600 | Direct evidence of the magnesium-oxygen bond. hawaii.edu |

| Metal-Ligand | Mg-C Stretch | < 600 | Direct evidence of the magnesium-carbon (butyl) bond. |

Frequency ranges are approximate and can vary based on the specific molecular structure and state. hawaii.edudocbrown.infodocbrown.info

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing definitive information on the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the identity of newly synthesized magnesium complexes. rsc.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes, as it can transfer intact molecular ions from solution to the gas phase. heffernlab.comthermofisher.com For a Magnesium;butane;propan-2-olate complex, ESI-MS would be expected to show a molecular ion peak corresponding to the formula of the intact complex, potentially with associated solvent molecules like THF.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For this complex, characteristic fragmentation pathways would likely involve the loss of the butyl group, the propan-2-olate ligand, or coordinated solvent molecules. The observation of a fragment ion corresponding to the propan-2-olate anion or the butyl cation would further confirm the ligand composition. The isotopic pattern of the magnesium ion (²⁴Mg, ²⁵Mg, ²⁶Mg) provides a clear signature for identifying magnesium-containing fragments. thermofisher.com

Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure

For magnesium complexes formed from alkyl and alkoxide ligands, SCXRD studies have revealed both mononuclear and dinuclear structures. rsc.org For instance, the reaction of n-butyl-sec-butylmagnesium with a sterically demanding alcohol can lead to a mononuclear complex such as Mg(OR)₂(THF)₂, which typically exhibits a distorted tetrahedral geometry around the magnesium center. nih.govresearchgate.net

Conversely, reactions with less sterically hindered alcohols can result in dinuclear, alkoxide-bridged structures. rsc.org A closely related, structurally characterized complex is the dimeric Mg₂(OR)₂(sec-Bu)₂(THF)₂, which contains both bridging alkoxide ligands and terminal sec-butyl and THF ligands. rsc.org The solid-state structure of this dimer confirms the incomplete substitution of the alkyl groups from the starting Grignard reagent, a scenario plausible for the formation of a Magnesium;butane;propan-2-olate species.

Table 3: Selected Crystallographic Data for a Representative Magnesium Alkyl/Alkoxide Dimer (Mg₂(OR)₂(sec-Bu)₂(THF)₂)

| Parameter | Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| Mg-O (bridging) | 1.987(7) - 2.000(8) | Distance between magnesium and bridging oxygen atoms. |

| Mg-O (terminal THF) | 2.081(8) | Distance between magnesium and coordinated THF oxygen. |

| Mg-C (terminal sec-Butyl) | 2.16(1) | Distance between magnesium and the terminal alkyl carbon. |

| **Bond Angles (°) ** | ||

| O-Mg-O | 84.4(3) | Angle within the four-membered Mg₂O₂ core. |

| O-Mg-C | 128.0(5) | Angle between the terminal THF, magnesium, and terminal alkyl group. |

Data from the published crystal structure of a closely related complex. rsc.org

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a complementary solid-state technique used to analyze polycrystalline materials. While SCXRD analyzes a single perfect crystal, PXRD provides information about the bulk sample, making it ideal for confirming phase purity and identifying crystalline phases in a synthesized powder. frontiersin.org

After a Magnesium;butane;propan-2-olate complex is synthesized and isolated as a solid, its PXRD pattern would be recorded. This experimental pattern serves as a unique "fingerprint" for that specific crystalline phase. It can be compared to a theoretical pattern calculated from the single-crystal structure data (if available) to confirm that the bulk material is composed of the same structure determined by SCXRD. frontiersin.orgresearchgate.net The sharpness and intensity of the diffraction peaks also provide an indication of the sample's crystallinity. The absence of peaks from starting materials or potential side products confirms the purity of the isolated complex. researchgate.net

Solution-Phase Molecular Weight Determination

Determining the molecular weight of magnesium alkoxide complexes in solution is fundamental to understanding their degree of aggregation. These compounds rarely exist as simple monomers, often forming dimers, trimers, or higher-order oligomers through bridging alkoxide ligands. The specific nature of these aggregates is influenced by factors such as the steric bulk of the ligands, the solvent used, and the concentration. princeton.edursc.org Techniques that measure colligative properties are invaluable for assessing the average degree of association in solution.

One classical and effective technique is cryoscopy, or freezing-point depression. libretexts.org This method involves measuring the decrease in the freezing point of a solvent upon the addition of a known quantity of the solute (the magnesium complex). creighton.edu The magnitude of the depression is directly proportional to the molal concentration of solute particles, allowing for the calculation of the apparent molecular weight. By comparing the experimentally determined molecular weight to the theoretical molecular weight of the monomeric unit, the average degree of association (i) can be determined. For instance, an experimental molecular weight that is double the theoretical monomeric weight would indicate a predominantly dimeric species in solution. libretexts.orgscranton.edu

Vapor pressure osmometry (VPO) is another powerful technique for determining the molecular weight of non-volatile solutes in solution. VPO measures the reduction in vapor pressure of a solvent caused by the dissolved solute, which is a colligative property. This method is particularly useful for organometallic compounds and can provide accurate molecular weight data in various organic solvents.

The choice of solvent is critical in these measurements, as solvent coordination can significantly impact the aggregation state. Ethereal solvents like tetrahydrofuran (THF) can coordinate to the magnesium centers, often breaking down larger aggregates and favoring the formation of mononuclear or dinuclear species. nih.govrsc.org In contrast, non-coordinating hydrocarbon solvents may promote the formation of higher oligomers.

Below is a representative data table illustrating how cryoscopic measurements can be used to determine the degree of association for a hypothetical magnesium alkoxide complex in different solvents.

Table 1: Representative Cryoscopic Data for a Magnesium Alkoxide Complex This table is illustrative and based on general principles of cryoscopy as applied to aggregating species. libretexts.orgcreighton.edu

| Solvent | Molality of Monomer (mol/kg) | Freezing Point Depression (ΔTf, °C) | Cryoscopic Constant (Kf, °C· kg/mol ) | Experimental Molecular Weight ( g/mol ) | Theoretical Monomer MW ( g/mol ) | Degree of Association (i) |

| Benzene | 0.05 | 0.135 | 5.12 | 379.3 | 190.5 | 2.0 (Dimer) |

| Cyclohexane | 0.05 | 0.255 | 20.2 | 396.1 | 190.5 | 2.1 (Dimer) |

| Dioxane | 0.05 | 0.120 | 4.71 | 196.3 | 190.5 | 1.0 (Monomer) |

Analysis of Supramolecular Interactions and Aggregation Behavior

The tendency of magnesium alkoxides to form supramolecular assemblies is a defining characteristic of their chemistry. These interactions are primarily driven by the formation of bridging bonds between magnesium centers and the oxygen atoms of the alkoxide ligands. The resulting structures can range from simple dimers to more complex, cubane-like tetramers or even larger polymeric chains. The specific aggregation behavior is a delicate balance between the coordinating tendency of the ligands and the solvent, and the steric demands of the organic groups. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for probing these solution-state structures and dynamics. Variable-temperature ¹H NMR studies can reveal the presence of multiple species in equilibrium, as different aggregates often have distinct chemical shifts. nih.gov Broadening of NMR signals can indicate dynamic exchange processes, such as the rapid exchange of ligands between different magnesium centers or between coordinated and free states. nih.gov

Of particular importance is Diffusion-Ordered Spectroscopy (DOSY), a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.gov Since larger molecules diffuse more slowly than smaller ones, DOSY allows for the direct observation of different aggregation states in solution. For example, a monomeric complex will exhibit a larger diffusion coefficient than its dimeric or trimeric counterparts. This technique has been successfully used to confirm the integrity of complex polymer structures initiated by magnesium alkoxide catalysts and to investigate dynamic equilibria between different coordinated species. rsc.orgnih.gov

Research has shown that the steric bulk of the alkoxide ligands plays a crucial role in controlling aggregation. Less sterically demanding ligands, like isopropoxide, can readily form bridging bonds, leading to oligomeric structures. princeton.eduresearchgate.net Conversely, the introduction of very bulky ligands can effectively shield the magnesium center, preventing intermolecular interactions and stabilizing mononuclear species, even in non-coordinating solvents. rsc.orgresearchgate.netnih.govrsc.org For a mixed-ligand system like magnesium;butane;propan-2-olate, an equilibrium between various structures is expected. The butyl group, remaining from the synthesis precursor, and the isopropoxide group would compete for bridging and terminal positions, leading to a complex mixture of heteroleptic aggregates. nih.govbeilstein-journals.org

The table below summarizes the influence of ligand sterics and solvent on the aggregation state of magnesium alkoxide complexes, as inferred from spectroscopic studies.

Table 2: Aggregation Behavior of Magnesium Alkoxide Complexes This table synthesizes general findings from studies on magnesium alkoxide aggregation. rsc.orgnih.govrsc.org

| Magnesium Complex Type | Ligand Steric Bulk | Solvent | Predominant Species in Solution | Characterization Technique(s) |

| Mg(OiPr)₂ based | Low | Hydrocarbon | Oligomers/Polymers | NMR, Cryoscopy |

| Mg(OtBu)₂ based | Moderate | Hydrocarbon | Dimeric and Tetrameric Aggregates | X-ray Crystallography, NMR |

| Mg(OR)(sec-Bu)(THF)₂ | High (Bulky R group) | THF | Monomer nih.govrsc.org | NMR, X-ray Crystallography |

| Mg(OR)₂(THF)₂ | High (Bulky R group) | THF | Monomer rsc.orgresearchgate.net | ¹H NMR, DOSY, X-ray |

| Mg(OiPr)₂:AlCl₃ | Low | THF | Complex aggregates princeton.eduresearchgate.net | Electrochemical Analysis, EDS |

Reactivity and Mechanistic Investigations of Magnesium;butane;propan 2 Olate Complexes

Reactivity in Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, allowing for the preparation of functionalized organometallic reagents from organic halides. wikipedia.org The reactivity of organomagnesium compounds in these exchanges can be significantly enhanced and controlled by the addition of alkoxides and alkali-metal salts.

Alkali-Metal Mediated Magnesium-Bromine Exchange Reactions

The combination of organomagnesium reagents with alkali-metal alkoxides generates highly active bimetallic "ate" complexes. unibe.ch These magnesiates, for instance, a complex formed from a butylmagnesium species and sodium propan-2-olate, exhibit enhanced reactivity in magnesium-bromine exchange reactions compared to standard Grignard reagents. unibe.chunibe.ch Research shows that these mixed-metal aggregates can effectively metalate a range of aryl bromides under mild conditions. unibe.ch The presence of the alkali metal is crucial; studies comparing lithium, sodium, and potassium have revealed a marked alkali-metal effect, with potassium-based magnesiates often being the most efficient for Mg-Br exchange. nih.gov This enhanced capability is vital for the synthesis of complex organic molecules where traditional Grignard reagents may fail. harvard.edu

Activating Effects of Alkali-Metal Alkoxide Additives on Organomagnesium Reactivity

Alkali-metal alkoxide additives serve as powerful activators for organomagnesium reagents. unibe.ch When an alkoxide like sodium propan-2-olate is added to a butylmagnesium reagent, it can form mixed alkyl/alkoxy magnesiates. unibe.chnih.gov This transformation is key to their heightened reactivity. The formation of these "ate" complexes increases the nucleophilicity of the butyl group, making the reagent more potent for breaking the carbon-bromine bond in exchange reactions. unibe.ch This strategy has been termed the "Turbo-Grignard" reagent, where additives like lithium chloride (LiCl) or other alkali-metal alkoxides dramatically accelerate the rate of exchange. clockss.orgstrath.ac.uk This activation allows the reaction to proceed under milder conditions and with a broader range of substrates, including those with sensitive functional groups. harvard.educlockss.org

Table 1: Effect of Alkali-Metal Alkoxide Additives on Mg-Br Exchange

| Reagent System | Additive | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Butylmagnesium Chloride | Sodium propan-2-olate | Aryl Bromide | Enhanced formation of arylmagnesium compound | unibe.ch |

| iPrMgCl | Lithium Chloride (LiCl) | 4-Bromoanisole | Successful exchange at room temperature | strath.ac.uk |

Complexities of Exchange Product Constitution and Redistribution Phenomena

The products of alkali-metal mediated magnesium-halogen exchange are not simple monomeric species but exist in a complex equilibrium in solution. nih.gov This is an extension of the well-known Schlenk equilibrium, which describes the disproportionation of Grignard reagents into dialkylmagnesium and magnesium dihalide species. acs.orgresearchgate.net In these bimetallic systems, the resulting arylmagnesium species can undergo redistribution with the alkali-metal salts, forming a variety of mixed-metal aggregates. nih.gov

For example, the reaction of a potassium magnesiate with 2-bromoanisole (B166433) can initially form a bimetallic arylmagnesium product, which then may redistribute into its single-metal components. nih.gov The stability of these intermediates is fragile and depends heavily on every component in the reaction, including the specific alkali metal, the alkoxide used, and the solvent. nih.gov Understanding this dynamic behavior is critical for controlling the subsequent reactions of the newly formed organometallic reagent.

Hydrolytic Stability and Controlled Hydrolysis Pathways

Magnesium alkoxide complexes are generally sensitive to water. The hydrolysis of a magnesium;butane (B89635);propan-2-olate complex would lead to the formation of magnesium hydroxide, butane, and propan-2-ol. However, this reactivity can be harnessed. The sol-gel process, for instance, utilizes the controlled hydrolysis of metal alkoxides to produce metal oxides. wikipedia.org In this process, water reacts with a metal alkoxide precursor in a hydrolysis reaction, which is followed by a series of condensation reactions to form a solid network. wikipedia.org By carefully controlling the amount of water and reaction conditions, it is possible to manage the hydrolysis of magnesium alkoxides to form specific magnesium oxo-alkoxide clusters or other nanomaterials, rather than simply decomposing the reagent. nih.gov

Ligand Exchange and Coordination Chemistry

The magnesium center in complexes like magnesium;butane;propan-2-olate is a Lewis acid and can readily participate in ligand exchange reactions. This allows for the modification of the magnesium's coordination sphere, which in turn tunes its reactivity and stability.

Substitution Reactions with Bidentate and Organofunctional Ligands

The alkoxide ligands (propan-2-olate) can be substituted by other, often chelating, ligands. Bidentate ligands, which bind to the magnesium center at two points, form more stable ring-like structures. nih.govnsu.ru Examples of such ligands include diamines, diols, and amino alcohols. nih.gov These substitution reactions are driven by the formation of thermodynamically favored, stable chelate complexes. nih.govnsu.ru Introducing organofunctional ligands—ligands that carry additional reactive groups—can also lead to new complexes with tailored properties for catalysis or materials science. dntb.gov.uanih.gov The coordination number and geometry of the magnesium center can change depending on the steric and electronic properties of the incoming ligand, leading to a diverse range of possible structures and reactivities. nih.govdntb.gov.ua

Table 2: Compound Names Mentioned

| Compound Name | IUPAC Name or Description |

|---|---|

| Magnesium;butane;propan-2-olate | A mixed-ligand organomagnesium complex containing butyl and isopropoxide groups. |

| Butylmagnesium chloride | Butylmagnesium chloride |

| Sodium propan-2-olate | Sodium isopropoxide |

| Aryl bromide | Aromatic compound containing a bromine substituent. |

| Arylmagnesium | An organomagnesium compound where magnesium is attached to an aryl group. |

| Lithium chloride | LiCl |

| Magnesium hydroxide | Mg(OH)₂ |

| Butane | C₄H₁₀ |

| Propan-2-ol | Isopropyl alcohol |

| 2-bromoanisole | 1-Bromo-2-methoxybenzene |

| iPrMgCl | Isopropylmagnesium chloride |

| (Me₃SiCH₂)₂Mg | Bis(trimethylsilylmethyl)magnesium |

Lewis Acidity and Associated Organic Side Reactions

Magnesium alkoxide complexes exhibit significant Lewis acidity, a characteristic that plays a pivotal role in their catalytic activity. The magnesium center, being electron-deficient, can activate substrates by accepting electron density. This property is fundamental to processes such as the ring-opening polymerization of lactones. nih.govresearchgate.netcapes.gov.brrsc.orgrsc.org The nature of the alkoxide ligands can modulate the Lewis acidity of the magnesium center, thereby influencing the catalytic efficiency. For instance, more basic alkoxide ligands can enhance the reactivity in certain polymerization reactions. nih.gov

The interaction of magnesium alkoxides with organic molecules can lead to various side reactions. Grignard reagents, which are organomagnesium compounds, are well-known for their reactions with carbonyl compounds like aldehydes, ketones, and esters to form alcohols upon hydrolysis. libretexts.orgmasterorganicchemistry.comleah4sci.com These reactions proceed via the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. The magnesium alkoxide is formed as an intermediate in these reactions.

Furthermore, in the context of polymerization, side reactions such as transesterification can occur, affecting the structure of the resulting polymer. capes.gov.br The reaction conditions and the specific nature of the magnesium complex and the substrate can influence the extent of these side reactions.

Thermal Decomposition Pathways and Stability Profiles

The thermal stability of magnesium compounds is a critical factor for their application, particularly in processes that require elevated temperatures. The decomposition pathways and stability profiles are highly dependent on the nature of the ligands attached to the magnesium center.

For instance, the thermal decomposition of magnesium chloride in the presence of water (thermohydrolysis) yields magnesium oxide and hydrogen chloride at temperatures of at least 300°C. nih.gov In contrast, mixed-ligand magnesium complexes, such as those containing organic ligands, exhibit different thermal behaviors. The stability and decomposition of these complexes are influenced by the coordination environment of the magnesium ion. mdpi.com

Studies on magnesium alkylperoxides have shown that their stability is governed by the nature of the supporting ligands. Subtle changes in the ligand structure can determine whether the alkylperoxide transforms into the corresponding alkoxide at ambient temperature or remains stable. nih.gov Similarly, the thermal behavior of magnesium complexes with ligands like comenate is characterized by stepwise dehydration at specific temperature ranges, indicating different binding strengths of the water molecules to the central magnesium ion. nih.gov The final product of the thermal decomposition of many organic magnesium compounds is often magnesium oxide. nih.gov

| Compound/Complex Type | Decomposition Temperature Range | Decomposition Products | Reference |

| Magnesium Chloride (Thermohydrolysis) | ≥ 300°C | Magnesium Oxide, Hydrogen Chloride | nih.gov |

| Magnesium Comenate Complex | 130–200 °C (Dehydration) | Stepwise loss of water molecules | nih.gov |

| Magnesium Alkylperoxides | Ambient Temperature (transformation to alkoxide can occur) | Magnesium Alkoxide | nih.gov |

Table 1: Thermal Decomposition Data of Selected Magnesium Compounds

Theoretical and Computational Studies of Magnesium Alkoxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and bonding characteristics of magnesium alkoxide complexes. These computational studies provide fundamental understanding of the nature of the magnesium-oxygen bond, the influence of alkyl substituents, and the geometric preferences of these compounds.

The electronic properties, such as the HOMO-LUMO gap, can be calculated to predict the reactivity of these complexes. For magnesium-containing systems, DFT calculations have been used to investigate electronic properties like ionization potential, electron affinity, and electronegativity. americanelements.com In the context of catalysis, the nature of the frontier orbitals is crucial for understanding how the magnesium center interacts with substrates.

Furthermore, DFT can be employed to study the effect of solvent coordination on the electronic structure. For example, the coordination of THF molecules to the magnesium center in bis(alkoxide) complexes has been shown to influence the geometry and electronic properties of the metal center, which in turn affects its catalytic activity. rsc.org

Table 1: Representative DFT-Calculated Properties of Magnesium Alkoxide Systems

| Property | System | Computational Method | Finding |

| Structure | [Mg(OtBu)₂]₄ | DFT | A distorted Mg₄O₄ cubane-like core is a stable conformation. |

| Bonding | Mg-O bond in alkoxides | DFT | Primarily ionic with some degree of covalent character. |

| Electronic Properties | Mg-based compounds | DFT/B3LYP/3-21G(d,p) | Calculation of HOMO-LUMO gap, ionization potential, and electron affinity. americanelements.com |

| Solvation Effects | Mg(OR)₂(THF)₂ | DFT | Coordination of THF modifies the electronic environment of the Mg center. rsc.org |

This table presents data from theoretical studies on analogous magnesium alkoxide systems to infer properties relevant to Magnesium;butane (B89635);propan-2-olate.

Mechanistic Modeling of Ligand Exchange and Catalytic Cycles

Theoretical modeling is a cornerstone for elucidating the intricate mechanisms of ligand exchange and catalytic cycles involving magnesium alkoxide catalysts. Such studies often combine DFT calculations of stationary points on the potential energy surface (reactants, products, intermediates, and transition states) with kinetic modeling to understand reaction pathways and rates.

For magnesium-catalyzed reactions, such as the ring-opening polymerization of lactones, mechanistic studies have explored the role of the alkoxide ligands as both ancillary (spectator) and initiating groups. rsc.org DFT calculations can map out the energy profile of the catalytic cycle, including the coordination of the monomer to the magnesium center, the insertion of the monomer into the Mg-O bond, and the subsequent propagation steps. These studies have highlighted the importance of the steric and electronic properties of the alkoxide ligands in determining the activity and selectivity of the catalyst. rsc.orgnih.gov

Ligand exchange is a fundamental process in many catalytic cycles. Computational models have been developed to study the kinetics and thermodynamics of ligand exchange in metal complexes. chemrxiv.org For a mixed-ligand species like "Magnesium;butane;propan-2-olate," understanding the relative lability of the butoxide and propan-2-olate ligands would be crucial for predicting which ligand is more likely to initiate a polymerization or other catalytic reaction. While direct mechanistic modeling of this specific compound is lacking, studies on similar systems suggest that subtle differences in the steric bulk and electronic donating ability of the alkoxide groups can significantly influence the exchange dynamics.

Recent advancements include the use of machine learning potentials to model ligand exchange with high accuracy and computational efficiency. chemrxiv.org These methods can capture the complex potential energy surface of the exchange process and allow for the simulation of the reaction dynamics, providing a more complete picture of the mechanism.

Future Research Directions and Emerging Paradigms in Mixed Magnesium Alkoxide Chemistry

Development of Novel Synthetic Strategies for Tailored Molecular Architectures

The precise control over the molecular architecture of mixed-ligand magnesium compounds is paramount for tuning their reactivity and physical properties. Future research will likely focus on developing more sophisticated and reliable synthetic routes to heteroleptic species like Magnesium;butane (B89635);propan-2-olate.

One of the primary methods for synthesizing such compounds involves the controlled protonolysis of dialkylmagnesium precursors. For instance, the reaction of a di-n-butylmagnesium or n-butyl-sec-butylmagnesium with one equivalent of propan-2-ol could theoretically yield the target mixed alkyl/alkoxide compound. nih.gov However, a significant challenge lies in controlling the reaction stoichiometry to prevent the formation of the homoleptic bis(propan-2-olate)magnesium species.

Future strategies may involve:

Stepwise Addition: Carefully controlled, low-temperature addition of the alcohol to the dialkylmagnesium precursor to favor the formation of the mixed species.

Use of Bulky Ligands: Employing sterically demanding alkyl or alkoxide groups can prevent the formation of undesired aggregated or homoleptic species, thereby isolating the targeted molecular architecture. rsc.orgrsc.org

Chiral Architectures: The use of chiral alcohols in the synthesis can lead to the formation of chiral magnesium alkoxides. This has been demonstrated with other magnesium alkoxides and opens the door to creating enantiomerically pure catalysts for asymmetric synthesis. rsc.orgrsc.org

| Potential Synthetic Route | Precursors | Key Considerations | Potential Outcome |

| Protonolysis | Di-n-butylmagnesium, Propan-2-ol | Stoichiometric control (1:1 ratio), reaction temperature | Formation of Magnesium;butane;propan-2-olate, potential for Schlenk equilibrium |

| Ligand Exchange | Magnesium bis(propan-2-olate), Butyllithium | Careful selection of stoichiometry and solvent | Generation of the mixed species in solution |

| Grignard Reagent Modification | Butylmagnesium bromide, Sodium propan-2-olate | Salt metathesis reaction, potential for halide impurities | Formation of Magnesium;butane;propan-2-olate |

Exploration of New Catalytic Applications in Sustainable Chemistry

Magnesium alkoxides are increasingly recognized as effective catalysts for a variety of chemical transformations, particularly in the realm of green and sustainable chemistry. researchgate.net Their low toxicity and earth-abundance make them attractive alternatives to catalysts based on heavy or precious metals.

Magnesium;butane;propan-2-olate, with its combination of a nucleophilic alkoxide group and a potentially sterically influential butyl group, is a promising candidate for several catalytic applications:

Ring-Opening Polymerization (ROP): Magnesium alkoxides have shown high activity in the ROP of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. nih.govrsc.orgrsc.org The isopropoxide ligand in Magnesium;butane;propan-2-olate could act as an initiator for the polymerization, while the butyl group could influence the stereoselectivity and rate of the reaction.

Ring-Opening Copolymerization (ROCOP): The ROCOP of epoxides with cyclic anhydrides is a powerful method for producing functional polyesters. nih.govrsc.org Mixed magnesium alkoxides could offer unique control over the copolymer structure and properties.

Transesterification Reactions: These reactions are crucial for biodiesel production and other industrial processes. Magnesium alkoxides can serve as efficient and environmentally benign catalysts.

| Catalytic Application | Substrates | Potential Product | Significance |

| Ring-Opening Polymerization (ROP) | Lactide, Caprolactone | Polylactic acid (PLA), Polycaprolactone (PCL) | Production of biodegradable and biocompatible polymers. nih.govrsc.orgrsc.org |

| Ring-Opening Copolymerization (ROCOP) | Propylene (B89431) oxide, Maleic anhydride (B1165640) | Poly(propylene fumarate) | Synthesis of functional and biodegradable polyesters. nih.gov |

| Catalytic Transfer Hydrogenation | Aldehydes, Ketones | Alcohols | Use of a benign hydrogen source (e.g., isopropanol) for reductions. |

Advanced Material Design through Precisely Engineered Alkoxide Precursors

Metal alkoxides are versatile precursors for the synthesis of advanced materials, particularly through sol-gel processes. wikipedia.org The controlled hydrolysis and condensation of these precursors allow for the fabrication of oxides with tailored porosity, surface area, and composition.

Magnesium;butane;propan-2-olate could serve as a valuable precursor for:

Magnesium Oxide (MgO) Nanomaterials: Controlled hydrolysis of this compound could yield high-purity MgO nanoparticles with specific morphologies.

Mixed-Metal Oxides: Co-hydrolysis with other metal alkoxides (e.g., of zinc or titanium) could lead to the formation of homogeneous mixed-metal oxide materials. For example, heterobimetallic alkylzinc-magnesium alkoxide clusters have been successfully used to prepare magnesium-containing ZnO nanoparticles. nih.gov

Doped Materials: The precise stoichiometry of the precursor could allow for the controlled doping of other oxide materials with magnesium, thereby tuning their electronic or optical properties. nih.gov

| Material | Synthesis Method | Key Feature of Precursor | Potential Application |

| MgO Nanoparticles | Sol-gel processing | Controlled hydrolysis of the alkoxide | Catalysis, refractories, sorbents |

| Mg-doped ZnO | Co-hydrolysis with a zinc precursor | Homogeneous mixing at the molecular level | Wide-band-gap semiconductors, UV emitters. nih.gov |

| Porous MgO | Aerogel/Xerogel formation | Control over gelation and drying process | High surface area catalysts, insulation |

Fundamental Understanding of Complex Solution-Phase Speciation and Reactivity

A significant challenge in magnesium alkoxide chemistry is the complex behavior of these compounds in solution. They often exist as a mixture of species in equilibrium, including monomers, dimers, and larger aggregates. rsc.org This is often described by the Schlenk equilibrium. For a mixed compound like Magnesium;butane;propan-2-olate, the following equilibrium can be expected:

2 Mg(butane)(propan-2-olate) ⇌ Mg(butane)₂ + Mg(propan-2-olate)₂

The position of this equilibrium and the nature of the species in solution are highly dependent on the solvent, concentration, and temperature. Understanding this speciation is crucial as the reactivity of the system is a composite of the reactivities of all species present.

Future research in this area will rely heavily on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion-Ordered Spectroscopy (DOSY) can help to identify different species in solution based on their diffusion coefficients. rsc.org Variable-temperature NMR can provide insights into the dynamics of the equilibria.

X-ray Crystallography: The isolation and crystallographic characterization of single species from these complex mixtures provide definitive structural information, though this can be challenging. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of different aggregates and the mechanisms of ligand exchange and catalytic reactions. nih.gov

| Species in Solution | Equilibrium | Analytical Technique | Information Gained |

| Monomer: Mg(butane)(propan-2-olate) | Schlenk Equilibrium | NMR, DOSY, Cryoscopy | Relative abundance, diffusion coefficient, molecular weight in solution. rsc.org |

| Dimer: [Mg(butane)(propan-2-olate)]₂ | Monomer-Dimer Equilibrium | X-ray Crystallography | Solid-state structure, bridging modes of ligands. rsc.org |

| Homoleptic species: Mg(butane)₂, Mg(propan-2-olate)₂ | Schlenk Equilibrium | NMR Spectroscopy | Identification and quantification of species in the equilibrium mixture. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the empirical formula of magnesium oxide in combustion-based synthesis?

- Methodology : Utilize controlled combustion of magnesium ribbon in a crucible under a Bunsen burner, followed by gravimetric analysis of the product. Key steps include:

- Precise measurement of initial magnesium mass and final magnesium oxide mass.

- Use of stoichiometric ratios to calculate moles of Mg and O.

- Error analysis to account for incomplete combustion or side reactions (e.g., Mg₃N₂ formation) .

Q. How can the solubility of butane in heavy hydrocarbon systems (e.g., bitumen) be measured under controlled laboratory conditions?

- Methodology : Employ high-pressure equilibration cells to mix butane with bitumen at defined temperatures (50–190°C) and pressures (1–6 MPa). Use gas chromatography to quantify butane concentration in the saturated liquid phase.

- Key Parameters :

- Phase separation thresholds (e.g., liquid-liquid equilibrium occurs below 150°C).

- Density and viscosity trends (e.g., light phase density decreases with higher butane concentration) .

Q. What synthesis routes are available for sodium propan-2-olate, and how are purity levels validated?

- Methodology : React propan-2-ol with sodium metal in anhydrous conditions, followed by vacuum distillation. Validate purity via:

- Titration with standardized HCl.

- Spectroscopic analysis (e.g., NMR for structural confirmation).

Advanced Research Questions

Q. How do contradictory phase behavior observations in butane/bitumen systems arise, and how can they be resolved?

- Analysis : At 50°C, butane/bitumen mixtures exhibit liquid-liquid equilibrium (LLE), but vapor-liquid equilibrium (VLE) dominates above 150°C. Contradictions arise from:

- Temperature-dependent solvent capacity of butane.

- Measurement artifacts (e.g., incomplete equilibration time).

Q. What advanced characterization techniques are suitable for studying magnesium-based chelates (e.g., phosphorylated casein complexes)?

- Methodology :

- Spectroscopy : FTIR to identify Mg–O–P bonding in chelates.

- Thermal Analysis : TGA to assess stability up to 350°C.

- XRD : Confirm amorphous vs. crystalline structures.

Q. How can catalytic activity of propan-2-olate metal complexes (e.g., Al/Mg isopropoxides) be optimized for organic transformations?

- Approach :

- Tune ligand steric effects by modifying alkoxide chain length.

- Compare turnover frequencies (TOF) in model reactions (e.g., esterification).

- Case Study : Aluminum magnesium propan-2-olate (C₂₄H₅₆Al₂MgO₈) demonstrates higher catalytic efficiency in ketonization due to its Lewis acid-base synergy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.